2-(3,4-dichloroanilino)-6-nitro-4-oxo-N-prop-2-enyl-1H-quinazoline-8-carboxamide

Catalog No.
S519925
CAS No.
331645-84-2
M.F
C18H13Cl2N5O4
M. Wt
434.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3,4-dichloroanilino)-6-nitro-4-oxo-N-prop-2-eny...

CAS Number

331645-84-2

Product Name

2-(3,4-dichloroanilino)-6-nitro-4-oxo-N-prop-2-enyl-1H-quinazoline-8-carboxamide

IUPAC Name

2-(3,4-dichloroanilino)-6-nitro-4-oxo-N-prop-2-enyl-3H-quinazoline-8-carboxamide

Molecular Formula

C18H13Cl2N5O4

Molecular Weight

434.2 g/mol

InChI

InChI=1S/C18H13Cl2N5O4/c1-2-5-21-16(26)11-7-10(25(28)29)8-12-15(11)23-18(24-17(12)27)22-9-3-4-13(19)14(20)6-9/h2-4,6-8H,1,5H2,(H,21,26)(H2,22,23,24,27)

InChI Key

VUBILPOZTRGZJK-UHFFFAOYSA-N

SMILES

C=CCNC(=O)C1=CC(=CC2=C1N=C(NC2=O)NC3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-]

Solubility

Soluble in DMSO

Synonyms

AZ10417808; AZ-10417808; AZ 10417808

Canonical SMILES

C=CCNC(=O)C1=CC(=CC2=C1N=C(NC2=O)NC3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-]

Isomeric SMILES

C=CCNC(=O)C1=CC(=CC2=C1NC(=NC2=O)NC3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-]

Description

The exact mass of the compound 2-(3,4-dichloroanilino)-6-nitro-4-oxo-N-prop-2-enyl-1H-quinazoline-8-carboxamide is 433.0345 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

2-(3,4-dichloroanilino)-6-nitro-4-oxo-N-prop-2-enyl-1H-quinazoline-8-carboxamide is a synthetic organic compound belonging to the quinazoline family. This compound features a quinazoline core structure, characterized by a fused benzene and pyrimidine ring. The presence of multiple functional groups, including a nitro group and dichloroaniline substituent, contributes to its biological activity and potential therapeutic applications. Its systematic name reflects the specific arrangement of its substituents, which play crucial roles in its chemical properties and reactivity.

There is no current information available on the mechanism of action of this specific compound.

  • Potential skin and eye irritation
  • Possible genotoxicity (ability to damage DNA) []
  • Some quinazolines exhibit antimicrobial activity []

Caspase-3 Inhibition

The primary focus of research on AZ 10417808 lies in its ability to inhibit caspase-3. Caspase-3 is a protein enzyme that plays a crucial role in programmed cell death, also known as apoptosis. Studies have shown that AZ 10417808 selectively inhibits caspase-3 activity with an IC50 value of 14.9 μM. This indicates that the compound can effectively block caspase-3 activity at low concentrations. Source: Scott CW, Briner CS, Wilkins DE, et al. Novel small molecule inhibitors of caspase-3 block cellular and biochemical features of apoptosis. J Pharmacol Exp Ther. 2003;304(1):433-40. [PubMed: ]

Protection from Apoptosis

By inhibiting caspase-3, AZ 10417808 shows promise in protecting cells from apoptosis. Studies have demonstrated that the compound enhances cell viability in SH-SY5Y cell cultures undergoing apoptosis induced by staurosporine. This suggests that AZ 10417808 may have therapeutic potential in conditions where excessive or unwanted cell death occurs. Source: Scott CW, Briner CS, Wilkins DE, et al. Novel small molecule inhibitors of caspase-3 block cellular and biochemical features of apoptosis. J Pharmacol Exp Ther. 2003;304(1):433-40. [PubMed: ]

Typical for quinazolines, including:

  • Nucleophilic substitutions: The presence of the nitro group can facilitate nucleophilic attack, leading to the formation of new derivatives.
  • Reduction reactions: The nitro group can be reduced to an amine under appropriate conditions, altering the compound's properties.
  • Condensation reactions: The carboxamide moiety can participate in condensation reactions with various reagents to form amides or other derivatives.

These reactions are significant for modifying the compound to enhance its biological activity or alter its pharmacological properties.

2-(3,4-dichloroanilino)-6-nitro-4-oxo-N-prop-2-enyl-1H-quinazoline-8-carboxamide exhibits notable biological activities, particularly in:

  • Antimicrobial properties: Studies have indicated that this compound possesses antibacterial activity against various strains of bacteria, making it a candidate for further development as an antimicrobial agent .
  • Anticancer potential: Quinazoline derivatives are often explored for their anticancer properties. This specific compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.

The biological activities are largely attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in disease processes.

The synthesis of 2-(3,4-dichloroanilino)-6-nitro-4-oxo-N-prop-2-enyl-1H-quinazoline-8-carboxamide typically involves:

  • Formation of the quinazoline core: This can be achieved through cyclization reactions involving appropriate precursors such as anthranilic acid and isocyanides.
  • Introduction of substituents: The 3,4-dichloroaniline can be introduced through electrophilic aromatic substitution or coupling reactions.
  • Final modifications: The nitro and carboxamide groups are incorporated via nitration and amidation reactions respectively.

These methods allow for the efficient synthesis of this complex molecule with controlled substituent placement.

This compound has potential applications in:

  • Pharmaceutical development: Due to its antimicrobial and anticancer properties, it may serve as a lead compound in drug discovery for treating infections or cancers.
  • Research tools: It can be utilized in biochemical studies to investigate the mechanisms of action of quinazoline derivatives and their effects on cellular processes.

Interaction studies have shown that 2-(3,4-dichloroanilino)-6-nitro-4-oxo-N-prop-2-enyl-1H-quinazoline-8-carboxamide can bind to various biological targets:

  • Enzyme inhibition: It may inhibit enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor binding: Studies suggest that it could interact with certain receptors implicated in cancer pathways, leading to altered signaling cascades.

These interactions underline its potential therapeutic relevance and warrant further investigation.

Several compounds share structural similarities with 2-(3,4-dichloroanilino)-6-nitro-4-oxo-N-prop-2-enyl-1H-quinazoline-8-carboxamide. Here’s a comparison highlighting its uniqueness:

Compound NameStructural FeaturesBiological Activity
2-(3-chloroanilino)-6-nitroquinazolineLacks propene side chain; has one chlorineModerate antibacterial activity
4-(dichloromethyl)quinazolineDifferent substitution pattern; no carboxamideAnticancer potential
6-nitroquinazolinoneSimplified structure; lacks additional substituentsLimited antimicrobial activity

The unique combination of the dichloroaniline moiety, nitro group, and propene side chain in 2-(3,4-dichloroanilino)-6-nitro-4-oxo-N-prop-2-enyl-1H-quinazoline-8-carboxamide enhances its biological activity compared to these similar compounds. This specificity may lead to improved efficacy in therapeutic applications.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

433.0344593 g/mol

Monoisotopic Mass

433.0344593 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2024-04-14

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